molecular formula C21H20N4O B6178927 2-(2-methyl-1H-indol-3-yl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]acetamide CAS No. 2580199-35-3

2-(2-methyl-1H-indol-3-yl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]acetamide

Cat. No.: B6178927
CAS No.: 2580199-35-3
M. Wt: 344.4
InChI Key:
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Description

2-(2-methyl-1H-indol-3-yl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methyl group at the 2-position and an acetamide group linked to a phenyl-pyrazole moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Methylation: The indole ring is then methylated at the 2-position using methyl iodide in the presence of a base such as potassium carbonate.

    Acetamide Formation: The acetamide group is introduced by reacting the methylated indole with chloroacetyl chloride in the presence of a base like triethylamine.

    Pyrazole Attachment: The final step involves the formation of the pyrazole ring and its attachment to the acetamide group. This can be achieved by reacting the intermediate with phenylhydrazine and an appropriate aldehyde under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the acetamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-methyl-1H-indol-3-yl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound is no exception. It is investigated for its ability to interact with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its anti-inflammatory, analgesic, and antitumor activities. Researchers are particularly interested in its ability to modulate specific molecular pathways involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and dyes. Its versatile chemical properties make it suitable for various applications in these fields.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound can also bind to receptors on cancer cells, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]acetamide: Similar structure but lacks the methyl group at the 2-position of the indole ring.

    2-(2-methyl-1H-indol-3-yl)-N-[(1-phenyl-1H-pyrazol-3-yl)methyl]acetamide: Similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

The presence of the methyl group at the 2-position of the indole ring in 2-(2-methyl-1H-indol-3-yl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]acetamide imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

2580199-35-3

Molecular Formula

C21H20N4O

Molecular Weight

344.4

Purity

95

Origin of Product

United States

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